molecular formula C15H17N3O3 B5571168 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide

Cat. No. B5571168
M. Wt: 287.31 g/mol
InChI Key: NVFHYMMXAQZANL-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its ability to inhibit the activity of prolyl hydroxylase enzymes. This inhibition leads to the stabilization of hypoxia-inducible factor-1 alpha (HIF-1α), which plays a crucial role in cellular responses to hypoxia.

Scientific Research Applications

Molecular Structure Analysis

Research on related benzamide compounds emphasizes the importance of understanding intermolecular interactions and their influence on molecular geometry. Such studies involve the use of single crystal X-ray diffraction and DFT calculations to evaluate how dimerization and crystal packing affect molecular structure, with implications for the design and synthesis of materials with specific properties (Karabulut et al., 2014).

Antiparasitic Activity

Novel benzamide derivatives have been explored for their antiparasitic activity, demonstrating significant effectiveness against protozoan parasites like Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi. These findings highlight the therapeutic potential of benzamide derivatives in treating parasitic infections (Restrepo et al., 2018).

Luminescent Properties for Liquid Crystals

The self-assembly of certain benzamide derivatives into supramolecular liquid crystals that exhibit luminescent properties indicates their potential for application in materials science, particularly in the development of novel luminescent materials (Moyano et al., 2013).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-7-11(2)18(17-10)14(19)9-16-15(20)12-5-4-6-13(8-12)21-3/h4-8H,9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFHYMMXAQZANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CNC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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